

A Comparative Guide to the Efficacy of NF546 Hydrate and Endogenous Ligands

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic P2Y11 receptor agonist, **NF546 hydrate**, and its primary endogenous ligand, adenosine triphosphate (ATP). The data presented is compiled from multiple studies to offer a comprehensive overview of their respective efficacies and signaling pathways.

Quantitative Comparison of Agonist Potency

The following table summarizes the potency of **NF546 hydrate** and ATP at the human P2Y11 receptor. Potency is presented as pEC50 (the negative logarithm of the EC50) and EC50 values, which represent the concentration of an agonist that gives half-maximal response.



Agonist	Receptor	Paramete r	Value	Cell Line	Assay Type	Referenc e
NF546 hydrate	Human P2Y11	pEC50	6.27	Not specified	Not specified	[1][2]
ATP	Human P2Y11	EC50	~10-100 μΜ	Pancreatic duct epithelial cells	cAMP accumulati on	[3]
ATP	Human P2Y11	EC50	17.4 ± 6.1 μΜ	CHO-K1	cAMP accumulati on	[4]
ATP	Human P2Y11	EC50	72 ± 8 μM	1321N1 astrocytom a	Inositol phosphate accumulati on	[4]

Note: The potency of ATP can vary depending on the cell line and the specific signaling pathway being measured.

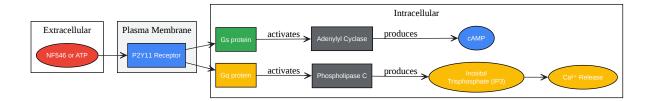
Selectivity Profile of NF546 Hydrate

NF546 hydrate is recognized for its relative selectivity for the P2Y11 receptor over other P2Y and P2X receptor subtypes. While it is a potent P2Y11 agonist, it may activate other P2Y receptors, such as P2Y2, P2Y6, and P2Y12, at higher concentrations.

P2Y11 Receptor Signaling Pathways

The P2Y11 receptor is unique among P2Y receptors as it couples to two distinct G protein signaling pathways: the Gs pathway, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), and the Gq pathway, which activates phospholipase C (PLC), leading to the generation of inositol phosphates (IPs) and subsequent calcium mobilization.





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P2Y11 receptor dual signaling pathways.

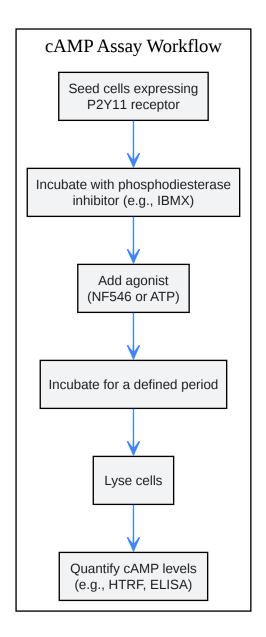
Experimental Methodologies

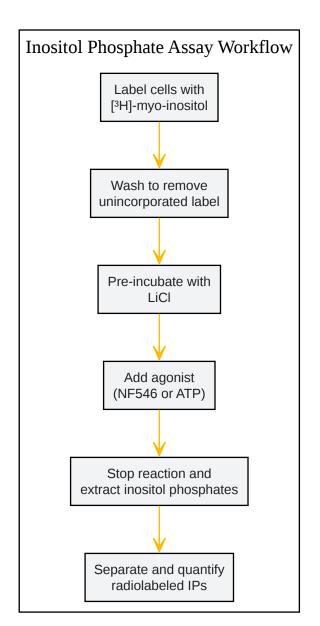
The determination of agonist potency and efficacy relies on robust in vitro assays. Below are generalized protocols for the two primary functional assays used to characterize P2Y11 receptor activation.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the production of cAMP following receptor stimulation, indicating the activation of the Gs pathway.







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